
3,5-Dibromopyridin-4(3H)-one
Overview
Description
3,5-Dibromopyridin-4(3H)-one is an organic compound with the molecular formula C5H3Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions, and a keto group is present at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromopyridin-4(3H)-one typically involves the bromination of pyridine derivatives. One common method includes the bromination of 4-hydroxypyridine using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromopyridin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The keto group can participate in oxidation-reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products Formed
Substitution Reactions: Products include 3,5-diaminopyridin-4-one and 3,5-dithiopyridin-4-one.
Oxidation and Reduction: Products include 3,5-dibromopyridin-4-ol and 3,5-dibromopyridin-4-amine.
Coupling Reactions: Products include various substituted pyridine derivatives with extended conjugation.
Scientific Research Applications
3,5-Dibromopyridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromopyridin-4(3H)-one involves its interaction with various molecular targets and pathways. The bromine atoms and the keto group play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloropyridin-4(3H)-one
- 3,5-Difluoropyridin-4(3H)-one
- 3,5-Diiodopyridin-4(3H)-one
Uniqueness
3,5-Dibromopyridin-4(3H)-one is unique due to the presence of bromine atoms, which confer distinct reactivity compared to other halogenated derivatives
Biological Activity
3,5-Dibromopyridin-4(3H)-one, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 220.89 g/mol. The compound features a pyridinone structure with two bromine substituents at the 3 and 5 positions.
Antimicrobial Activity
Overview:
Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives against various pathogenic microorganisms.
Research Findings:
A study reported the synthesis of several derivatives of this compound and their antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using the well plate method.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | MIC (µg/mL) | Activity Level |
---|---|---|---|
3h | Staphylococcus aureus | 1.9 | Excellent |
3h | Escherichia coli | 5.7 | Excellent |
3i | Klebsiella pneumoniae | 3.2 | Excellent |
3h | Rhizopus arrhizus | 8.6 | Excellent |
3c | Candida albicans | 7.1 | Potent |
The results indicate that compound 3h exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific fungal strains like Candida albicans and Rhizopus arrhizus .
Anticancer Activity
Overview:
In addition to its antimicrobial properties, research has indicated potential anticancer activities for derivatives of this compound.
Case Study:
A recent study explored the cytotoxic effects of various pyridine derivatives on cancer cell lines. The findings suggested that certain derivatives exhibited significant inhibition of cell proliferation in vitro.
Table 2: Cytotoxicity of Pyridine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa (Cervical Cancer) | <10 |
Compound B | MCF-7 (Breast Cancer) | <15 |
These results highlight the potential of these compounds as lead candidates for further development in cancer therapeutics .
The biological activity of this compound and its derivatives is attributed to their ability to interact with various biological targets. For instance:
- Antimicrobial Mechanism: The compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anticancer Mechanism: They may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell cycle progression.
Q & A
Basic Questions
Q. What are the common synthetic routes for 3,5-Dibromopyridin-4(3H)-one?
- Methodological Answer : The synthesis often involves bromination of pyridinone precursors or functionalization of pyridine derivatives. For example:
- Direct bromination : Using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 3- and 5-positions of the pyridinone ring .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids to install substituents, followed by bromination steps. and highlight the use of Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH for regioselective functionalization .
- Multi-step sequences : Starting from pyrrolo[2,3-b]pyridine intermediates, as shown in , where 3,5-dibromopyridines are used as precursors under harsh amination conditions .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : The compound’s aromatic protons and carbons exhibit distinct splitting patterns due to bromine’s electronegativity. For example, in related brominated pyridinones, protons adjacent to bromine atoms resonate downfield (δ 7.5–8.5 ppm), while carbonyl carbons appear near 165–175 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 266 for C₅H₃NOBr₂) and isotopic patterns (due to bromine) validate the molecular formula .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is commonly used, as demonstrated for structurally similar compounds in (36–37% yields after purification) .
- Crystallization : Ethanol or THF is preferred for recrystallizing brominated heterocycles, as seen in for dihydropyridine derivatives .
- Acid-Base Extraction : Adjusting pH to isolate the neutral compound from ionic byproducts .
Advanced Research Questions
Q. How can researchers resolve conflicting data in the synthesis of this compound derivatives?
- Methodological Answer : Contradictions in yield, regioselectivity, or spectral data often arise from:
- Reaction Conditions : Variations in temperature, catalyst loading, or solvent polarity (e.g., toluene vs. DMF) can alter outcomes. For example, notes that harsh amination conditions lead to side reactions, requiring iterative optimization .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare with literature data for analogous compounds (e.g., and ) .
- Reproducibility Tests : Replicate reactions under identical conditions to distinguish human error from systemic issues .
Q. What structure-activity relationships (SAR) are relevant when modifying this compound?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CN) at the 3- and 5-positions enhance electrophilicity, facilitating nucleophilic aromatic substitution. shows that methoxy groups improve solubility but reduce reactivity .
- Bioactivity : In pyrrolo[2,3-b]pyridine analogs ( ), fluorinated substituents increase kinase inhibition potency, suggesting similar strategies for this compound .
- Computational Modeling : Use DFT calculations to predict bromine’s impact on electron density and reaction pathways .
Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Bromine preferentially attacks the 3- and 5-positions due to the directing effects of the pyridinone’s carbonyl group. demonstrates that NBS in methanol selectively brominates methyl groups in dihydropyridines .
- Steric and Electronic Factors : Steric hindrance from adjacent substituents and resonance stabilization of intermediates dictate regioselectivity. For example, highlights challenges in large-scale amination due to steric effects .
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for cross-coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene/EtOH mixtures improve coupling yields ( ) .
- Temperature Control : Gradual warming (0°C → room temperature) prevents side reactions during sensitive steps like NaH-mediated deprotonation ( ) .
Properties
IUPAC Name |
3,5-dibromo-3H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVNAXWYRMETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=C(C(=O)C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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